Lifitegrast sodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lifitegrast sodium involves multiple steps, starting from readily available starting materialsThe final step involves the sulfonation of the phenylalanine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to achieve high yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Lifitegrast sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Lifitegrast sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study integrin antagonism and its effects on cellular adhesion.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations
Mechanism of Action
Lifitegrast sodium exerts its effects by binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding prevents the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in corneal and conjunctival tissues in dry eye disease. By blocking this interaction, this compound reduces T-cell activation, migration, and the release of proinflammatory cytokines, thereby alleviating inflammation and symptoms of dry eye disease .
Comparison with Similar Compounds
Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.
Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.
Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions
Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .
Properties
IUPAC Name |
sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOKOSRORLLIN-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N2NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149785 | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119276-80-0 | |
Record name | Lifitegrast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFITEGRAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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